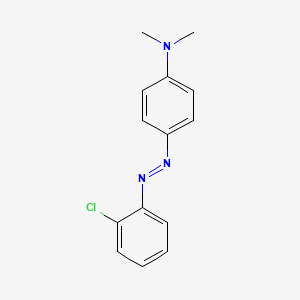

2'-Chloro-4-dimethylaminoazobenzene

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2’-Chloro-4-dimethylaminoazobenzene typically involves the azo coupling reaction, where diazonium salts are coupled with activated aromatic compounds . The classical methods for the synthesis of azo compounds include:

Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.

Mills Reaction: This involves the reaction between aromatic nitroso derivatives and anilines.

Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Análisis De Reacciones Químicas

2’-Chloro-4-dimethylaminoazobenzene undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

While specific scientific research applications for 2'-Chloro-4-dimethylaminoazobenzene are not extensively detailed in the provided search results, its structural similarity to other azobenzene compounds suggests potential uses in various scientific fields. Azobenzene derivatives, for instance, are known for their photochromic properties, which can be exploited in areas such as:

- Photochromic Materials: Azobenzene compounds can undergo reversible structural changes upon exposure to light, making them valuable in photochromic materials . These materials can be used in optical data storage,Switchable materials, and smart windows .

- Dyes and Colorants: this compound is used as a dye for coloring fabrics and textiles due to its bright orange to red color .

- Indicators: 4-Dimethylaminoazobenzene is used as a dye for coloring polishes, wax products, and soap .

Case Studies

While the provided search results do not offer specific case studies directly involving this compound, they do allude to research methodologies and applications that could be relevant in broader contexts:

- Commercial Spatial Analysis: One study utilizes big data to analyze the spatial layout of commercial establishments, employing entropy calculations to understand the mixing levels of different types of businesses within urban areas . Although this case study does not directly involve this compound, it illustrates how quantitative methods can be applied to analyze spatial characteristics in various fields .

- Theory Construction and Model Building: A research design book emphasizes the use of methods to answer research questions across disciplines such as anthropology, business, communications, education, economics, health, marketing, political science, psychology, social work, and sociology . This highlights the importance of interdisciplinary approaches in scientific research, which could potentially be applied to studies involving this compound .

- Case Study Methodology: A study compares case study methods with experimental and survey approaches, emphasizing the detailed investigation of a small number of cases . Case studies allow for gathering and analyzing a large number of features, which is useful for understanding the case itself without necessarily generalizing to broader theories .

Data Table

Due to the limited information in the search results, a comprehensive data table specifically for this compound applications cannot be constructed. However, the following table summarizes the available information regarding its properties and uses:

Synthesis Method

The preparation of 5-bromo-2-chloro-4' -ethoxy benzophenone, can be done by:

- Reacting 5-bromo-2-chlorobenzoic acid and thionyl chloride with DMF as a catalyst to produce 5-bromo-2-chlorobenzoyl chloride .

- Dissolving the product from step one with dichloromethane and reacting it with phenetole in the presence of silica gel loaded aluminum trichloride under vacuum .

- The mixture is then filtered, washed with sodium bicarbonate and water, and the solvent is evaporated. Recrystallization from ethanol and water yields the final product .

Authoritative Insights

- The method does not use a solvent in the acyl chlorination process, ensures good reaction effect, avoids the generation of an acid solvent, is environment-friendly, and saves cost and energy consumption .

- 5-bromo-2-chloro-4' -ethoxy benzophenone is obtained in a Friedel-crafts acylation process with high selectivity .

- The used silica gel loaded aluminum trichloride replaces the conventional Lewis acid catalyst, thereby avoiding the generation of a large amount of waste water which is difficult to treat and being convenient for recycling .

- The whole preparation process is simple to operate, the product yield can reach 94.7%, the purity can reach 99.88%, the crystallization state is good, and industrialization is easy to realize .

Mecanismo De Acción

The mechanism of action of 2’-Chloro-4-dimethylaminoazobenzene involves its interaction with molecular targets and pathways. It acts as a probe by binding to specific sites on proteins or other biomolecules, allowing researchers to study their structure and function. The molecular targets and pathways involved depend on the specific application and experimental conditions.

Comparación Con Compuestos Similares

2’-Chloro-4-dimethylaminoazobenzene can be compared with other similar compounds, such as:

4-Dimethylaminoazobenzene: A closely related azo dye with similar properties.

4-Monomethylaminoazobenzene: Another azo dye with similar applications.

2’-Nitro-4-dimethylaminoazobenzene: A derivative with different reactivity and applications.

These compounds share similar structural features but differ in their specific reactivity and applications, highlighting the uniqueness of 2’-Chloro-4-dimethylaminoazobenzene.

Actividad Biológica

2'-Chloro-4-dimethylaminoazobenzene (CDMA) is an azo compound that has garnered attention in various fields, particularly in biological research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of CDMA, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

CDMA is characterized by its azo group (-N=N-) linking two aromatic rings, with a chlorine atom and a dimethylamino group attached. Its molecular formula is and it has a molecular weight of 255.73 g/mol. The presence of the chlorine atom and the dimethylamino group significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.73 g/mol |

| IUPAC Name | 4-[(2-chlorophenyl)diazenyl]-N,N-dimethylaniline |

| Solubility | Soluble in organic solvents |

CDMA exhibits several biological activities, primarily through its interaction with various cellular targets. Research indicates that CDMA can act as a histone deacetylase inhibitor (HDACi), which plays a crucial role in gene expression regulation. The inhibition of HDACs can lead to alterations in cell cycle progression and apoptosis in cancer cells.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of CDMA on various cancer cell lines. For instance, a study demonstrated that CDMA exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 7.4 µM under illumination conditions, highlighting its potential as a photodynamic therapeutic agent .

Table 2: Cytotoxic Effects of CDMA on Different Cell Lines

| Cell Line | IC50 (µM) | Condition |

|---|---|---|

| HeLa | 7.4 | Pre-illumination (365 nm) |

| MCF7 | 10.0 | Pre-illumination (365 nm) |

| A549 | 15.5 | Dark condition |

Case Study 1: HDAC Inhibition

A recent study focused on the HDAC inhibitory properties of CDMA, revealing that it could effectively inhibit HDAC1 activity under light exposure. The compound's mechanism involved isomerization from the trans to cis form upon illumination, significantly enhancing its binding affinity to the enzyme . This finding suggests potential applications in targeted cancer therapies where light activation can control drug activity.

Case Study 2: Carcinogenic Potential

Research into the carcinogenic potential of related compounds has raised concerns regarding azo dyes, including CDMA. Animal studies have shown that exposure to structurally similar compounds can lead to tumor development in organs such as the liver and bladder . These findings necessitate further investigation into the long-term effects and safety profiles of CDMA.

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)diazenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTUMSFTJSYZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037485 | |

| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-47-7 | |

| Record name | 4-[2-(2-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((o-chlorophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of a chlorine atom on the aromatic ring of 4-dimethylaminoazobenzene affect its carcinogenic activity?

A: The research paper "THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT" [] investigates the impact of various structural modifications on the carcinogenicity of 4-dimethylaminoazobenzene in rats.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.